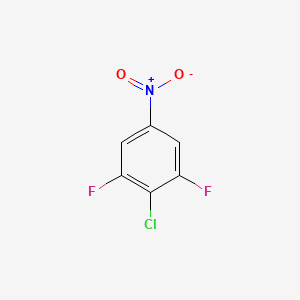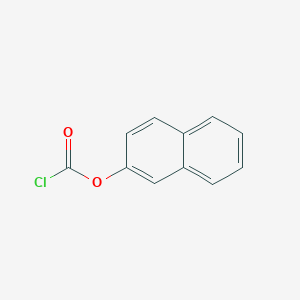
2-Naphthylchloroformiat
Übersicht
Beschreibung
2-Naphthyl Chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a naphthalene ring attached to a chloroformate group. It is a colorless, volatile liquid that degrades in moist air and is used as a reagent in organic chemistry .
Wissenschaftliche Forschungsanwendungen
2-Naphthyl Chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonate esters.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
2-Naphthyl Chloroformate is a member of the chloroformates, a class of organic compounds . Chloroformates are used as reagents in organic chemistry . They are known to interact with amines, alcohols, and carboxylic acids .
Mode of Action
The interaction of 2-Naphthyl Chloroformate with its targets results in various reactions. For instance, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced during the reaction .
Biochemical Pathways
The specific rates of solvolysis of 2-Naphthyl Chloroformate have been determined in a wide range of solvents . The solvolysis process involves the breakdown of a compound by reaction with a solvent. It is suggested to proceed through an addition-elimination mechanism with the addition step being rate-determining .
Pharmacokinetics
It’s known that alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .
Result of Action
The result of 2-Naphthyl Chloroformate’s action is the transformation of target compounds into different forms. For example, it can convert amines into carbamates, alcohols into carbonate esters, and carboxylic acids into mixed anhydrides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Naphthyl Chloroformate. For instance, most chloroformates, including 2-Naphthyl Chloroformate, are colorless, volatile liquids that degrade in moist air . Therefore, the presence of moisture can affect the stability and efficacy of 2-Naphthyl Chloroformate.
Biochemische Analyse
Biochemical Properties
2-Naphthyl Chloroformate plays a significant role in biochemical reactions, particularly in the formation of carbamates and carbonates. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it reacts with amines to form carbamates and with alcohols to form carbonates. These reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced . The compound’s reactivity makes it a valuable tool in modifying biomolecules for analytical purposes.
Cellular Effects
2-Naphthyl Chloroformate affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of carbamates can inhibit enzyme activity, leading to changes in metabolic pathways and gene expression . The compound’s ability to modify proteins makes it a useful tool in studying cellular processes and functions.
Molecular Mechanism
The molecular mechanism of 2-Naphthyl Chloroformate involves its reactivity with nucleophiles. It exerts its effects by forming covalent bonds with biomolecules, such as proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the modification. For instance, the formation of carbamates can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Naphthyl Chloroformate can change over time due to its stability and degradation. The compound is sensitive to moisture and should be stored under inert gas to maintain its stability . Over time, it can degrade, leading to a decrease in its reactivity and effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular function, such as prolonged enzyme inhibition or changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Naphthyl Chloroformate vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins or enzymes, leading to subtle changes in cellular function. At high doses, it can cause toxic or adverse effects, such as severe enzyme inhibition or cellular damage . Threshold effects are observed, where a certain dosage is required to achieve a significant biochemical effect. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in research applications.
Metabolic Pathways
2-Naphthyl Chloroformate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . For example, the formation of carbamates can inhibit enzymes involved in amino acid metabolism, resulting in altered levels of amino acids and their derivatives. The compound’s impact on metabolic pathways makes it a valuable tool for studying metabolic processes and identifying potential therapeutic targets.
Transport and Distribution
Within cells and tissues, 2-Naphthyl Chloroformate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, binding to transport proteins can facilitate its uptake into cells, while interactions with intracellular proteins can influence its distribution within the cell. Understanding the transport and distribution of the compound is essential for elucidating its cellular effects and optimizing its use in research.
Subcellular Localization
The subcellular localization of 2-Naphthyl Chloroformate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals . These interactions can affect the compound’s activity and function within the cell. For example, localization to the nucleus can enable the compound to modify transcription factors and influence gene expression. Understanding the subcellular localization of 2-Naphthyl Chloroformate is crucial for studying its biochemical effects and mechanisms of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Naphthyl Chloroformate can be synthesized through the reaction of 2-naphthol with phosgene in the presence of a base. The reaction typically proceeds as follows:
2-Naphthol+Phosgene→2-Naphthyl Chloroformate+HCl
The reaction is usually carried out in an inert solvent such as dichloromethane, and a base like pyridine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of 2-Naphthyl Chloroformate involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthyl Chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-naphthol, carbon dioxide, and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.
Alcohols: Reacts with alcohols in the presence of a base to form carbonate esters.
Water: Hydrolyzes in aqueous conditions to yield 2-naphthol.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
2-Naphthol: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
1-Naphthyl Chloroformate: Similar in structure but with the chloroformate group attached to the 1-position of the naphthalene ring.
Phenyl Chloroformate: Contains a phenyl group instead of a naphthyl group.
Benzyl Chloroformate: Contains a benzyl group instead of a naphthyl group.
Uniqueness: 2-Naphthyl Chloroformate is unique due to its specific reactivity and the presence of the naphthalene ring, which imparts distinct chemical properties compared to other chloroformates. Its reactivity and applications in various fields make it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
naphthalen-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUFRLUGTLSJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578097 | |
| Record name | Naphthalen-2-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-50-7 | |
| Record name | Naphthalen-2-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthyl Chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
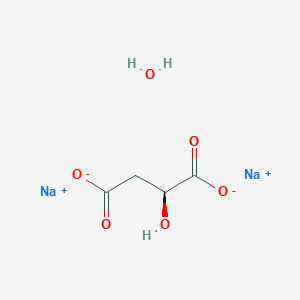


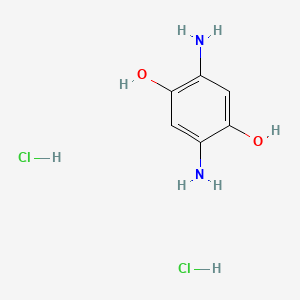
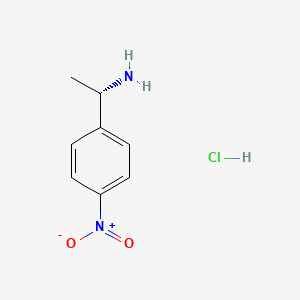
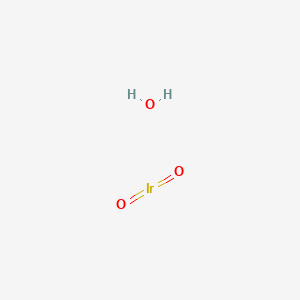
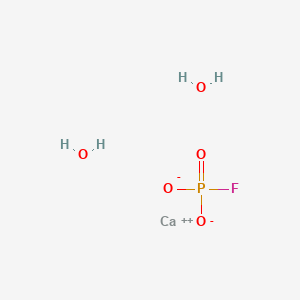
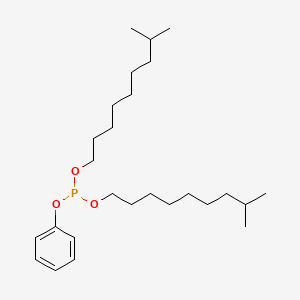
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/new.no-structure.jpg)
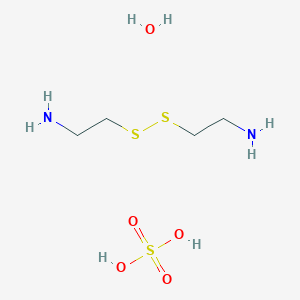
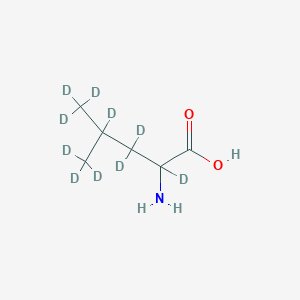
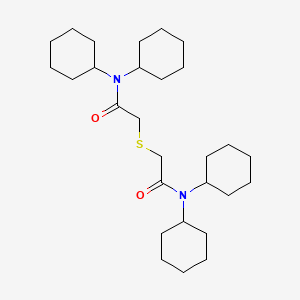
![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)
